[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate involves several steps. One common method includes the acetylation of uridine derivatives. The reaction typically involves the use of acetic anhydride in the presence of a base such as pyridine . The reaction conditions often require a controlled temperature to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid) at elevated temperatures.
Oxidation: Potassium permanganate or hydrogen peroxide under controlled conditions.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Hydrolysis: Uridine derivatives and acetic acid.
Oxidation: Oxidized uridine derivatives.
Substitution: Substituted uridine derivatives.
Scientific Research Applications
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate involves its conversion to active uridine derivatives within the body . These derivatives can then participate in various biochemical pathways, including nucleic acid synthesis and repair . The compound’s molecular targets include enzymes involved in nucleoside metabolism, such as kinases and polymerases .
Comparison with Similar Compounds
Similar Compounds
2’,3’,5’-Tri-O-acetyluridine: Another acetylated uridine derivative with similar chemical properties.
Uridine triacetate: Used in the treatment of genetic disorders and as a protective agent against chemotherapy toxicity.
Uniqueness
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate is unique due to its specific acetylation pattern, which influences its chemical reactivity and biological activity . Its ability to undergo selective hydrolysis and oxidation makes it a valuable compound in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C15H20N2O9 |
---|---|
Molecular Weight |
372.33 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H20N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h10,12-14H,4-6H2,1-3H3,(H,16,21,22)/t10-,12-,13-,14-/m1/s1 |
InChI Key |
RVNHCJRJYBHOIA-FMKGYKFTSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2CCC(=O)NC2=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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